3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC14997553
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 3-[(2-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3 |
| Standard InChI Key | MOUZZKSALSLSJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC |
Introduction
Synthesis Pathways
The synthesis of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Below is a generalized pathway:
-
Starting Materials:
-
A chromone derivative (e.g., 3-hydroxychromone).
-
A 2-methoxybenzyl halide or tosylate.
-
-
Reaction Steps:
-
Etherification: The hydroxyl group on the chromone core reacts with 2-methoxybenzyl halide in the presence of a base (e.g., potassium carbonate) to form the ether bond.
-
Methylation: Introduction of the methyl group at position 1 can be achieved using methyl iodide under basic conditions.
-
Cyclization (if required): Ensures the formation of the lactone ring under acidic or catalytic conditions.
-
-
Purification:
-
The product is purified using techniques such as recrystallization or column chromatography.
-
Reaction Conditions:
Typical solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures ranging from room temperature to moderate heating (~80°C).
Synthetic Intermediates
This compound can serve as a precursor for synthesizing more complex molecules with enhanced pharmacological properties, such as selective estrogen receptor modulators or glucocorticoid receptor agonists .
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose | Key Observations |
|---|---|---|
| Infrared Spectroscopy (IR) | Identifies functional groups | Strong absorption at ~1730 cm (C=O stretch). |
| Nuclear Magnetic Resonance (NMR) | Elucidates molecular structure | Peaks corresponding to methoxy (-OCH) and aromatic protons. |
| Mass Spectrometry (MS) | Confirms molecular weight | Molecular ion peak at m/z = 322.36. |
| UV-Vis Spectroscopy | Studies electronic transitions | Absorption maxima due to conjugated system (~280–320 nm). |
Comparative Analysis with Related Compounds
To better understand its properties, 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other chromone derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume